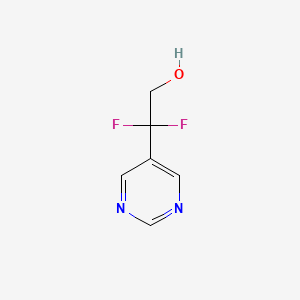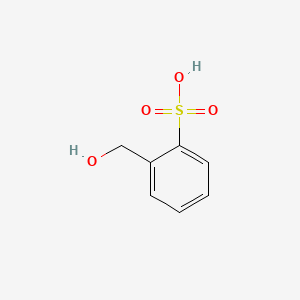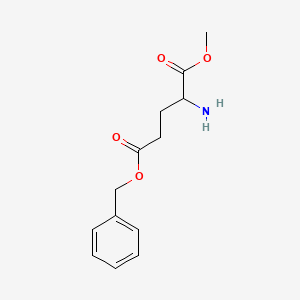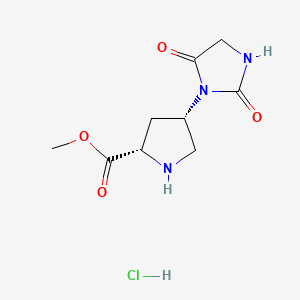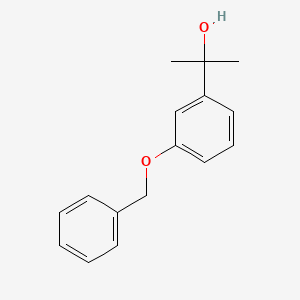
6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline,trifluoroaceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline,trifluoroaceticacid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzyloxy group attached to a tetrahydroisoquinoline core, with trifluoroacetic acid as a functional group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline,trifluoroaceticacid typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, the introduction of the benzyloxy group, and the addition of the trifluoroacetic acid moiety. Common synthetic routes may involve:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl bromide and a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Addition of Trifluoroacetic Acid: The final step may involve the reaction of the intermediate compound with trifluoroacetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline,trifluoroaceticacid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The tetrahydroisoquinoline core can be reduced to form dihydroisoquinoline derivatives.
Substitution: The trifluoroacetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the trifluoroacetic acid group under basic conditions.
Major Products Formed
Oxidation: Benzyloxy aldehydes or carboxylic acids.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学研究应用
6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline,trifluoroaceticacid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of novel pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline,trifluoroaceticacid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
相似化合物的比较
Similar Compounds
6-(Benzyloxy)-1H-indole: Shares the benzyloxy group but has an indole core instead of tetrahydroisoquinoline.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a benzyloxy group and a benzaldehyde core.
Uniqueness
6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline,trifluoroaceticacid is unique due to its combination of the tetrahydroisoquinoline core with the benzyloxy and trifluoroacetic acid groups, providing distinct chemical and biological properties not found in similar compounds.
属性
分子式 |
C18H18F3NO3 |
|---|---|
分子量 |
353.3 g/mol |
IUPAC 名称 |
6-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H17NO.C2HF3O2/c1-2-4-13(5-3-1)12-18-16-7-6-15-11-17-9-8-14(15)10-16;3-2(4,5)1(6)7/h1-7,10,17H,8-9,11-12H2;(H,6,7) |
InChI 键 |
RFQBTQBPGKEYRG-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=C1C=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13569134.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13569148.png)
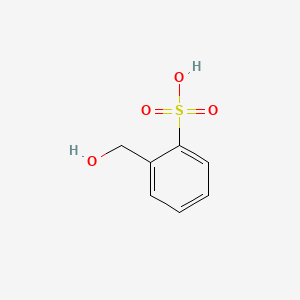


![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid](/img/structure/B13569170.png)
![2-Aminospiro[3.5]nonane-7-carboxylic acid](/img/structure/B13569177.png)
